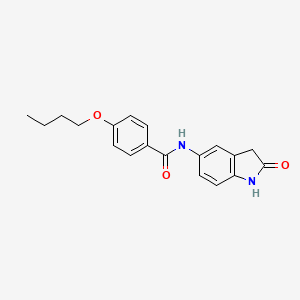
4-butoxy-N-(2-oxoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Indole derivatives are a class of compounds that have shown a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Targets of Action
These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some indole derivatives have been found to inhibit enzymes, block receptors, or interfere with critical biological pathways .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral activity and can interfere with the replication of viruses . Others have anti-inflammatory or anticancer activity and can affect pathways involved in inflammation or cell proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely and are influenced by their specific chemical structure. These properties can affect the bioavailability of the compound and its ability to reach its target in the body .
Result of Action
The result of the action of indole derivatives can include a variety of biological effects, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of indole derivatives can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological target .
Preparation Methods
The synthesis of 4-butoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-oxoindoline-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion.
Chemical Reactions Analysis
4-butoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
4-butoxy-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives such as:
4-butoxy-N-(1-ethyl-2-oxoindolin-5-yl)benzamide: Similar in structure but with an ethyl group instead of a hydrogen atom at the 1-position of the indole ring.
2-butoxy-N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide: Contains a thiadiazole ring and a chlorobenzyl group, offering different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to induce apoptosis selectively in cancer cells, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-butoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-10-24-16-7-4-13(5-8-16)19(23)20-15-6-9-17-14(11-15)12-18(22)21-17/h4-9,11H,2-3,10,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKDKPXZCPGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
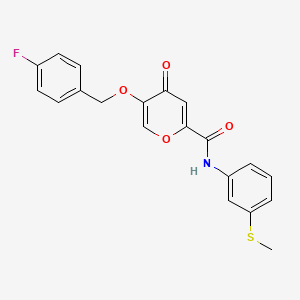
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/new.no-structure.jpg)
![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)
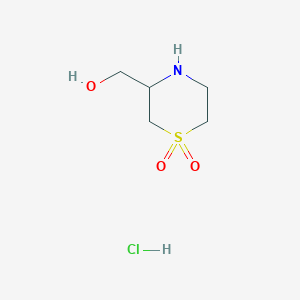
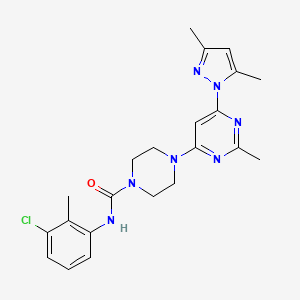
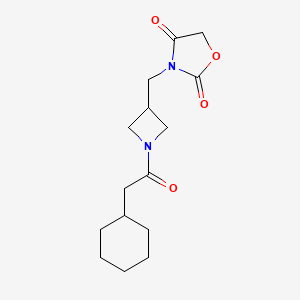
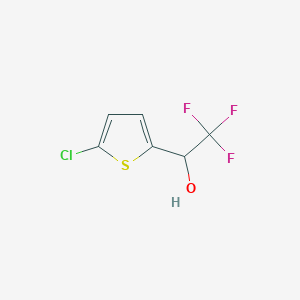
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2507407.png)
